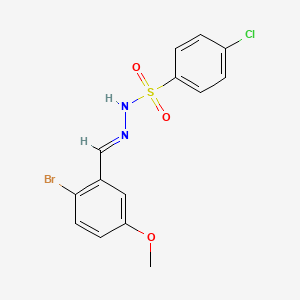
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide, also known as BTA-1, is a synthetic compound that belongs to the benzothiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide induces apoptosis in cancer cells and reduces oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. This leads to the activation of caspases, which are enzymes that play a critical role in the process of programmed cell death. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One major advantage of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its potential as a lead compound for the development of more potent and selective CK2 inhibitors. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
However, one limitation of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is relatively complex and yields are moderate, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. Another direction is the investigation of the neuroprotective properties of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide in animal models of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide could increase its availability for research purposes.
Synthesis Methods
The synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to obtain the final product, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a potential anti-cancer agent.
In pharmacology, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In medicinal chemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been used as a lead compound to develop more potent and selective CK2 inhibitors. Several derivatives of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide have been synthesized and tested for their anti-cancer and neuroprotective properties.
properties
IUPAC Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(15-7-4-10-22-15)19-13-8-9-14-16(11-13)23-18(20-14)12-5-2-1-3-6-12/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLFSFECBAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)

![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)